Germicidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

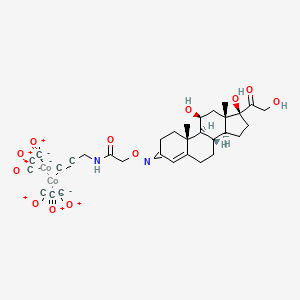

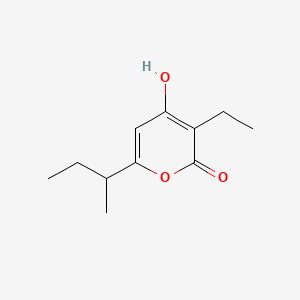

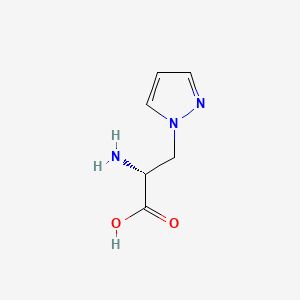

Germicidin is a group of natural products derived from Streptomyces species, specifically known for its role as an autoregulatory inhibitor of spore germination. The compound exists in several homologs, including this compound A, this compound B, this compound C, and surugapyrone A (this compound D). These compounds are characterized by their pyran-2-one structure and exhibit various biological activities, including inhibition of spore germination and potential pharmaceutical applications .

Applications De Recherche Scientifique

Germicidin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique biosynthetic pathway and potential as a model compound for understanding polyketide synthesis.

Biology: The compound’s role as an autoregulatory inhibitor of spore germination makes it a valuable tool for studying microbial development and interspecies communication.

Medicine: this compound exhibits potential antibiotic and antifungal activities, making it a candidate for pharmaceutical development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Germicidin is biosynthesized through a type III polyketide synthase called this compound synthase. This enzyme exhibits high substrate flexibility, accepting a variety of acyl groups carried and transferred through a thioester bond by either coenzyme A or acyl carrier protein. The catalytic efficiency is significantly higher when acyl carrier protein is the acyl carrier .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Streptomyces species under controlled conditions. The production process includes the fermentation of Streptomyces cultures, followed by extraction and purification of this compound using techniques such as high-performance liquid chromatography and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions: Germicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Mécanisme D'action

Germicidin exerts its effects by inhibiting the germination of spores in Streptomyces species. The compound binds to specific molecular targets involved in the germination process, preventing the transition from spore to vegetative growth. This inhibition is reversible, and this compound also affects hyphal elongation, further influencing microbial development .

Comparaison Avec Des Composés Similaires

Germicidin is unique among similar compounds due to its specific role as an autoregulatory inhibitor of spore germination. Similar compounds include:

Isothis compound A and B: These compounds are structurally related to this compound and exhibit similar inhibitory effects on spore germination.

Violapyrones: These compounds, isolated from Streptomyces violascens, also possess antibacterial properties.

Photopyrones: Isolated from Photorhabdus luminescens, these compounds act as bacterial signaling molecules.

Myxopyronins and Corallopyronins: These compounds are inhibitors of bacterial RNA synthesis and exhibit antifungal activities.

Propriétés

IUPAC Name |

6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKQKITPJTEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934217 |

Source

|

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-57-7 |

Source

|

| Record name | Germicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)

![1H-Azirino[1,2-a]indole,7,7a-dihydro-(9CI)](/img/new.no-structure.jpg)

![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)